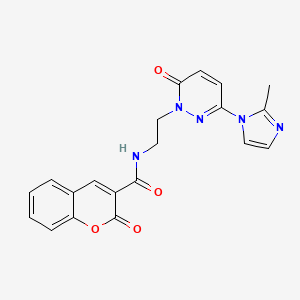
Bis(1-chloroethyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-chloroethyl) carbonate, also known as bis-chloroethyl carbonate (BCEC) or bis-chloroethyl ester carbonate, is a chemical compound with the molecular formula C2H4Cl2O3. It is a white crystalline solid that is soluble in water and other polar solvents. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
- Bis(2-chloroethyl)amine, a related compound, reacts with substituted isatins to produce heterocyclic systems containing quinoxaline, oxazolidine, benzimidazoquinazoline, and oxindole nuclei, crucial for chemical research (Essassi, Alsubari, & Bouhfid, 2009).
Ring Expansion in Organic Synthesis
- Bis(trichloromethyl) carbonate (BTC), similar to bis(1-chloroethyl) carbonate, is used in the ring expansion of 2-(1-Hydroxyalkyl)azetidines to form 4-(2-Chloroethyl)oxazolidinones, a reaction significant in organic chemistry (Couty, Drouillat, & Lemée, 2011).
Synthesis of 1-Chlorocarbonyl-Imidazolidin-2-Ones
- It is utilized in synthesizing 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. This method is advantageous over conventional techniques using phosgene (Su & Zhang, 2000).
Electrolyte Additive in Lithium-Ion Batteries
- A novel dicationic room temperature ionic liquid, derived from this compound, is proposed as an additive in lithium-ion battery electrolytes. This improves battery life and performance (Chatterjee et al., 2020).
Safe Phosgene Alternative
- Bis(trichloromethyl)carbonate, similar in function to this compound, serves as a safer alternative to phosgene in syntheses, highlighting its safety and efficiency in small-scale applications (Cotarcǎ, Geller, & Répási, 2017).
Synthesis of Non-Isocyanate Polyurethanes
- Bis(cyclic carbonate), a derivative of this compound, is utilized for synthesizing non-isocyanate polyurethanes (NIPUs), an environmentally friendly approach to polymer synthesis (Zhang, Luo, Qin, & Li, 2017).
Optimizing Synthesis Processes
- The optimization of synthesis processes, such as the production of 1,3-Bis(isocyanatomethyl)benzene using bis(trichloromethyl) carbonate, is an area of interest. This research focuses on creating safer, more environmentally friendly synthesis routes (Jianxun et al., 2018).
Mecanismo De Acción
Mode of Action
It is known to be used as an active reagent in organic synthesis reactions, particularly in the synthesis of carboxylic acid derivatives and hydroxy compounds .
Pharmacokinetics
- GI absorption : High
- BBB permeant : Yes
- P-gp substrate : No
- CYP1A2 inhibitor : No
- CYP2C19 inhibitor : No
- CYP2C9 inhibitor : No
- CYP2D6 inhibitor : No
- CYP3A4 inhibitor : No
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
bis(1-chloroethyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O3/c1-3(6)9-5(8)10-4(2)7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFKWPWFMYRWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2475840.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2475841.png)
![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)
![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2475847.png)
![1-(Pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B2475849.png)
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2475851.png)



![ethyl 5-amino-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylate](/img/structure/B2475855.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475856.png)
![N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2475859.png)